
3-Amino-2,2-bis(aminomethyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-bis(aminomethyl)propan-1-ol: is a chemical compound with the molecular formula C5H15N3O. It is characterized by the presence of three amino groups and one hydroxyl group, making it a versatile compound in various chemical reactions and applications. This compound is often used in the synthesis of other chemicals and has significant importance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-bis(aminomethyl)propan-1-ol typically involves the reaction of formaldehyde with ammonia and a primary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Formaldehyde with Ammonia and a Primary Amine:
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,2-bis(aminomethyl)propan-1-ol undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Acidic or basic medium.
Products: Oxidized derivatives of the compound.
-
Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Anhydrous conditions.
Products: Reduced derivatives of the compound.
-
Substitution:
Reagents: Halogenating agents or other nucleophiles.
Conditions: Varies depending on the reagent.
Products: Substituted derivatives of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenating agents, other nucleophiles.
Major Products: The major products formed from these reactions are various derivatives of this compound, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-2,2-bis(aminomethyl)propan-1-ol has a wide range of applications in scientific research, including:
-
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the preparation of polymers and resins.
-
Biology:
- Utilized in the study of enzyme mechanisms and protein interactions.
- Acts as a precursor in the synthesis of biologically active compounds.
-
Medicine:
- Investigated for its potential therapeutic properties.
- Used in the development of pharmaceutical intermediates.
-
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-bis(aminomethyl)propan-1-ol involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, protein folding, and other cellular processes.
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but with one less amino group.
1,3-Diaminopropan-2-ol: Similar structure but with different positioning of amino groups.
Uniqueness: 3-Amino-2,2-bis(aminomethyl)propan-1-ol is unique due to its three amino groups and one hydroxyl group, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C5H15N3O |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3-amino-2,2-bis(aminomethyl)propan-1-ol |
InChI |
InChI=1S/C5H15N3O/c6-1-5(2-7,3-8)4-9/h9H,1-4,6-8H2 |
InChI Key |
VMQAGVBDNJCBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CN)(CN)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


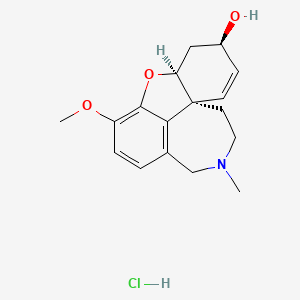

![5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one](/img/structure/B12440253.png)
![3-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B12440259.png)
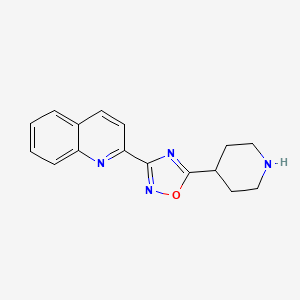
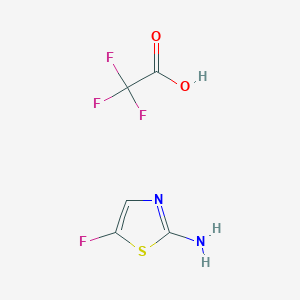
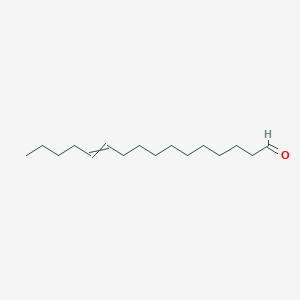
![4,6-Bis[2-(4-methylphenyl)ethenyl]-2-(propylsulfanyl)pyridine-3-carbonitrile](/img/structure/B12440270.png)


![(2S,9S,13R)-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12440286.png)

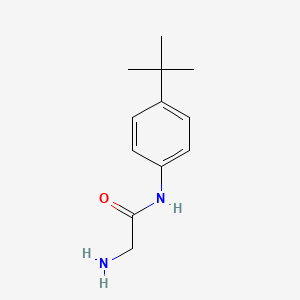
![N-cyclohexylcyclohexanamine;5-ethoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B12440297.png)
